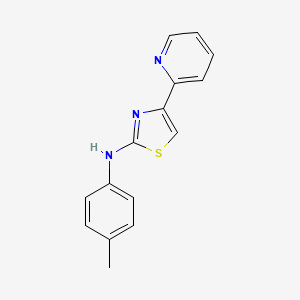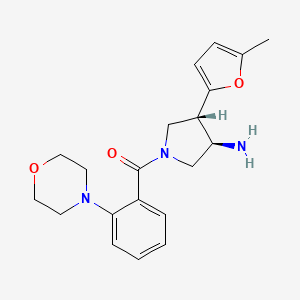
(3R*,4S*)-4-(5-methyl-2-furyl)-1-(2-morpholin-4-ylbenzoyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of substances characterized by their intricate molecular architecture, involving pyrrolidine, morpholine, and furanyl functional groups. These moieties suggest a compound that could be of interest in the development of therapeutic agents or materials with unique properties.
Synthesis Analysis
The synthesis of such compounds often involves multistep organic reactions, including amine coupling, cyclization, and functional group transformations. A pivotal step in synthesizing compounds with similar complexity includes the formation of the pyrrolidine core, possibly through asymmetric synthesis to achieve the desired stereochemistry, followed by the introduction of the furanyl and morpholinyl groups through cross-coupling reactions (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of "(3R*,4S*)-4-(5-methyl-2-furyl)-1-(2-morpholin-4-ylbenzoyl)pyrrolidin-3-amine" implies chiral centers, indicating optical activity. The stereochemistry plays a critical role in the compound's biological activity and interactions. Computational methods and X-ray crystallography are essential tools for elucidating the precise 3D arrangement of the molecule (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Compounds with pyrrolidine and morpholine rings are known for their participation in various chemical reactions, such as nucleophilic substitution and electrophilic addition. The presence of the furanyl ring adds to the compound's reactivity towards electrophilic aromatic substitution (EAS). These functional groups also influence the compound's chemical stability, acidity/basicity, and solubility (Rossi et al., 2014).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are influenced by the molecular structure. The compound's stereochemistry and functional groups contribute to its physical characteristics, impacting its behavior in different solvents and conditions (Palchikov, 2013; Pazderski & Abramov, 2023).
Chemical Properties Analysis
The chemical properties of such a compound are largely dictated by its functional groups. The morpholine and pyrrolidine rings suggest basicity and nucleophilicity, participating in hydrogen bonding and possibly engaging in biological interactions. The furanyl component adds to the compound's aromatic character, influencing its electronic properties and reactivity patterns (Rossi et al., 2014).
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-6-7-19(26-14)16-12-23(13-17(16)21)20(24)15-4-2-3-5-18(15)22-8-10-25-11-9-22/h2-7,16-17H,8-13,21H2,1H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPOXVNRBMWAT-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2N)C(=O)C3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-oxo-2-[4-(2-thienylcarbonyl)piperazin-1-yl]ethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5644183.png)
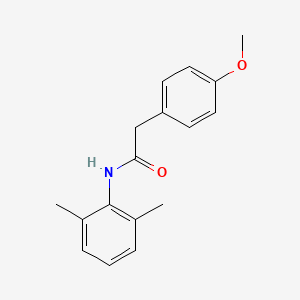
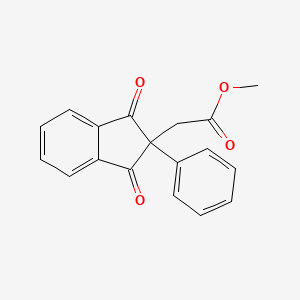
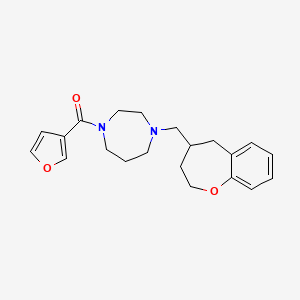
![N-methyl-2-{4-[2-(methylthio)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5644222.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5644238.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperazine hydrochloride](/img/structure/B5644245.png)

![2-(3,5-difluorobenzyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644257.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5644264.png)
![6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5644271.png)
![(3R*,5R*)-N-methyl-5-(morpholin-4-ylcarbonyl)-N-[2-(phenylthio)ethyl]piperidine-3-carboxamide](/img/structure/B5644282.png)
![2-(1-hydroxy-2-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5644290.png)
